molecular formula C7H9BrCl2N2 B13617973 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride

1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride

Katalognummer: B13617973
Molekulargewicht: 271.97 g/mol
InChI-Schlüssel: PEOPHTNWIZWFNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyridine ring, along with a methanamine group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride typically involves multiple stepsThe final step involves converting the free base to its hydrochloride salt to improve solubility and stability .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules .

Wissenschaftliche Forschungsanwendungen

1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can significantly influence its reactivity and interactions compared to similar compounds. This dual halogenation can enhance its utility in specific synthetic and biological applications .

Eigenschaften

Molekularformel

C7H9BrCl2N2

Molekulargewicht

271.97 g/mol

IUPAC-Name

(6-bromo-3-chloro-5-methylpyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H8BrClN2.ClH/c1-4-2-5(9)6(3-10)11-7(4)8;/h2H,3,10H2,1H3;1H

InChI-Schlüssel

PEOPHTNWIZWFNU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(N=C1Br)CN)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.